
(5E)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzylidene group substituted with bromine, hydroxyl, and methoxy groups, attached to an imidazolidine-2,4-dione core. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazolidine-2,4-dione core can be reduced to the corresponding imidazolidine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Potential use in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The presence of bromine, hydroxyl, and methoxy groups may contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione: Lacks the bromine substituents.
(5E)-5-(2,3-dichloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione: Contains chlorine instead of bromine.
(5E)-5-(2,3-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione: Lacks the methoxy group.
Uniqueness
(5E)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione is unique due to the presence of both bromine and methoxy substituents, which may enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H8Br2N2O4 |
|---|---|
Molecular Weight |
392.00 g/mol |
IUPAC Name |
(5E)-5-[(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8Br2N2O4/c1-19-6-3-4(7(12)8(13)9(6)16)2-5-10(17)15-11(18)14-5/h2-3,16H,1H3,(H2,14,15,17,18)/b5-2+ |
InChI Key |
OBAVZZVMCPNRQS-GORDUTHDSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)Br)O |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-hydroxybenzoyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanohydrazide](/img/structure/B11636826.png)
![3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11636835.png)

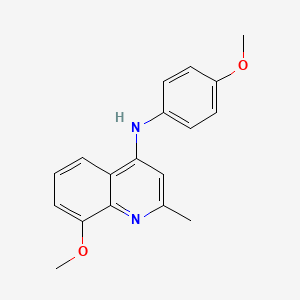
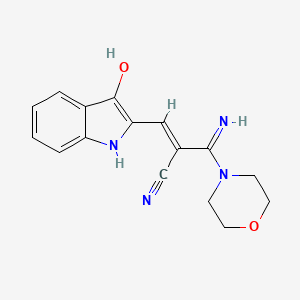
![4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine](/img/structure/B11636853.png)
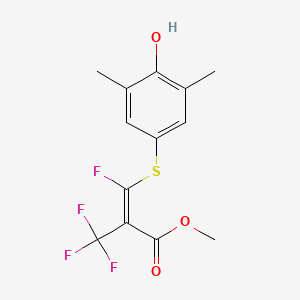
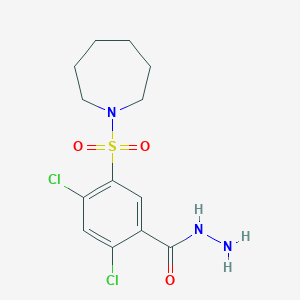
![3-(1H-benzotriazol-1-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B11636885.png)
![2-hexyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11636886.png)
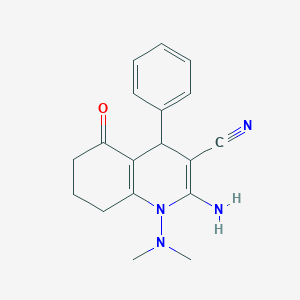
![2-Tert-butyl-2-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B11636892.png)
![1-{3-[(2,6,8-Trimethylquinolin-4-yl)amino]phenyl}ethanone](/img/structure/B11636899.png)

